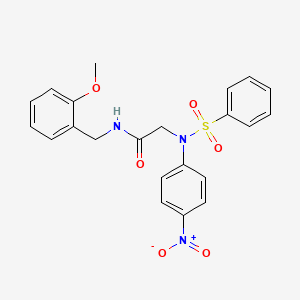![molecular formula C24H27N3O4 B3930345 3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3930345.png)
3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
説明
3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione inhibits the activity of BTK and ITK by binding to the ATP-binding site of these kinases. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. It has also been shown to have low toxicity and is well-tolerated in animal models. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to enhance the activity of other chemotherapeutic agents such as rituximab and venetoclax.
実験室実験の利点と制限
One of the advantages of 3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its specificity for BTK and ITK, which makes it a promising therapeutic agent for the treatment of cancers that are driven by these kinases. However, its specificity also limits its use in the treatment of cancers that are not driven by BTK or ITK. Another limitation of this compound is its potential for drug resistance, which may arise due to mutations in the target kinases or the activation of alternative signaling pathways.
将来の方向性
There are several future directions for the development of 3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione as a therapeutic agent for the treatment of cancer. One direction is the evaluation of this compound in combination with other chemotherapeutic agents to enhance its efficacy and overcome potential drug resistance. Another direction is the evaluation of this compound in the treatment of other diseases such as autoimmune disorders, where BTK and ITK are also involved in the pathogenesis of the disease. Finally, the development of more potent and selective inhibitors of BTK and ITK may lead to the development of improved therapeutic agents for the treatment of cancer.
科学的研究の応用
3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer such as lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation. This compound specifically inhibits the activity of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are important mediators of B-cell receptor and T-cell receptor signaling, respectively. This compound has also been shown to inhibit the activity of other kinases such as JAK3, which are involved in the proliferation and survival of cancer cells.
特性
IUPAC Name |
3-[4-(4-acetylphenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-31-21-10-8-20(9-11-21)27-23(29)16-22(24(27)30)26-14-12-25(13-15-26)19-6-4-18(5-7-19)17(2)28/h4-11,22H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFNTKFCOAUOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(3-ethoxybenzyl)[4-(1H-pyrazol-1-yl)benzyl]amino}ethanol](/img/structure/B3930265.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930270.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3930272.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,5-dichloro-4-methoxybenzamide](/img/structure/B3930277.png)
![10-butyryl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930279.png)

![5-chloro-2-[2-(1-piperidinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3930293.png)

![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3930317.png)
![2-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930320.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930324.png)
![6,7-dimethoxy-2-[(2-methylphenoxy)acetyl]-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3930327.png)

![3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930356.png)